N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32ClN3O4S/c1-19(2,3)27-15-17(24)14-23-11-9-22(10-12-23)8-7-21-28(25,26)18-6-4-5-16(20)13-18/h4-6,13,17,21,24H,7-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHFCMDRYDKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Piperazine with 3-(tert-Butoxy)-2-Hydroxypropyl Group
The tert-butoxy-hydroxypropyl side chain is introduced via nucleophilic substitution or reductive amination. A proven method involves reacting piperazine with epichlorohydrin derivatives under basic conditions:
Procedure :
- Epoxide opening : Treat piperazine with tert-butyl glycidyl ether (1.2 eq) in anhydrous THF at 0°C, followed by slow warming to room temperature.
- Acid workup : Quench with 1 M HCl, extract with ethyl acetate, and purify via silica gel chromatography (eluent: 9:1 CHCl3/MeOH).
Key Observations :
- Yield : 65–70% after optimization.
- Challenges : Competing ring-opening at both ends of the epoxide necessitate strict temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the hydroxyl group.
Reduction: : Reduction reactions may target the chlorobenzene moiety, potentially replacing the chlorine with a hydrogen atom.
Substitution: : Various nucleophiles can substitute the chlorine atom in the benzene ring, leading to a diverse array of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: : Nucleophilic substitution typically involves reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products: : The major products formed depend on the specific reactions undertaken. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions generate a variety of substituted benzene derivatives.
Scientific Research Applications
The biological activity of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide has been investigated in several studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.
Enzyme Inhibition
Research indicates that compounds with sulfonamide moieties often exhibit enzyme inhibitory properties. For instance, sulfonamides have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively . The specific compound under discussion may share similar inhibitory mechanisms due to its structural similarities with known sulfonamide inhibitors.
Anticancer Potential
In recent studies, compounds similar to this compound have been evaluated for their anticancer properties. For example, derivatives containing sulfonamide groups have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism of action often involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies.
Therapeutic Applications
The therapeutic applications of this compound span several areas:
- Neurological Disorders : Due to its potential as an acetylcholinesterase inhibitor, it may be useful in treating neurodegenerative diseases such as Alzheimer's disease.
- Diabetes Management : As an α-glucosidase inhibitor, it could help manage blood sugar levels in patients with Type 2 diabetes.
- Cancer Treatment : Its anticancer properties make it a candidate for further development as a chemotherapeutic agent.
Case Studies
Several case studies illustrate the efficacy of compounds related to this compound:
- A study demonstrated that derivatives of sulfonamides showed significant inhibition against acetylcholinesterase, indicating potential use in Alzheimer’s treatment .
- Another investigation revealed that similar compounds exhibited promising anticancer activity against various human cancer cell lines, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
Molecular Targets and Pathways: : The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
JDTic-Like Piperazine Derivative (Compound 10b)
- Structure : Features a (2R)-4-(3-methoxyphenyl)-3-methylpiperazine core linked to a tert-butoxycarbonyl-L-valine residue.
- Key Differences :
- The target compound replaces the methoxyphenyl and valine groups with a 3-(tert-butoxy)-2-hydroxypropyl substituent and a 3-chlorobenzenesulfonamide terminus.
- Lacks the thienyl or benzamide groups seen in other analogs.
- Synthesis : Utilizes BOP-mediated coupling, borane•dimethylsulfide reduction, and tert-butoxycarbonyl (Boc) deprotection with HCl .
- Biological Relevance: JDTic analogs are known κ-opioid receptor antagonists, suggesting the target compound may share similar receptor interaction mechanisms .
D3 Receptor Ligands (Compounds 3a and 3b)
- Structures: 3a: N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide. 3b: 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide.
- Key Differences: Both compounds employ ethoxyethyl linkers and benzamide termini, unlike the sulfonamide group in the target compound. Substituents on the piperazine ring (e.g., 3-cyanophenyl, 3-trifluoromethylphenyl) prioritize D3 receptor affinity, whereas the tert-butoxy-hydroxypropyl group in the target compound may alter solubility or metabolic stability .
- Synthesis: Relies on piperazine substitution with aryl groups (e.g., 3-cyanophenyl) followed by sequential chromatography for purification .
Indazole-Pyridine Hybrid (Compound 197)
- Structure : Contains a 4-ethylpiperazin-1-yl acetamide group attached to a complex indazole-pyridine scaffold.
- Key Differences :
- Synthesis : Involves atropisomer formation and coupling with 2-(4-ethylpiperazin-1-yl)acetic acid .
Functional and Pharmacokinetic Considerations
Discussion of Substituent Effects
- Piperazine Modifications: The tert-butoxy-hydroxypropyl group in the target compound may enhance blood-brain barrier penetration compared to aryl-substituted piperazines (e.g., 3a, 3b) due to increased hydrophobicity and reduced polarity .
- Terminal Functional Groups :
- Sulfonamide groups (target compound) are associated with enhanced metabolic stability and GPCR binding, whereas benzamides (3a, 3b) prioritize aromatic stacking with receptor residues .
Biological Activity
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects in various studies, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The compound features a piperazine moiety , a chlorobenzenesulfonamide group , and a tert-butoxy group . Its molecular formula is , and it has a molecular weight of approximately 465.05 g/mol. The unique structure suggests potential interactions with biological targets, particularly in the context of drug design.
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Receptor Binding : Interaction studies reveal binding affinity to various receptors, notably chemokine receptors like CCR2b. Techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays are employed to assess these interactions, providing insights into the compound's mechanism of action .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for therapeutic development against conditions like cancer or inflammatory diseases .
Antitumor Activity
Several studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, related compounds have shown efficacy in inhibiting tumor cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and chemokines. This effect has been demonstrated in animal models where the administration of similar sulfonamide compounds reduced markers of inflammation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Tert-butylpiperazine derivatives | Piperazine core | Anti-inflammatory | Specific receptor targeting |
| Isoquinoline derivatives | Isoquinoline core | Antitumor | Hydroxypropyl modification |
| Piperidinone carboxamides | Piperidine instead of piperazine | Analgesic effects | Different ring structure |
This compound stands out due to its combination of a tert-butoxy group and hydroxypropyl chain attached to a piperazine ring, which may enhance its solubility and bioavailability compared to other similar compounds .
Study 1: Antitumor Efficacy
In a study examining the effects of sulfonamide derivatives on various cancer cell lines, this compound was found to significantly reduce cell viability in A549 lung cancer cells. The study reported an IC50 value indicating potent antitumor activity, attributed to its ability to induce apoptosis through mitochondrial pathways .
Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's effects on inflammatory markers in a murine model of arthritis. Results showed that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential application in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
